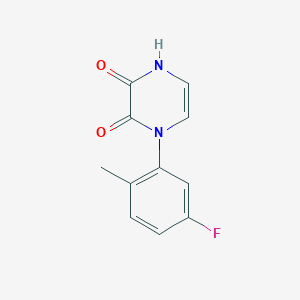![molecular formula C18H20F3N3O2S B12491865 2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12491865.png)
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and trifluoromethyl groups, a sulfanyl linkage, and a piperazine moiety. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methoxy and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and trifluoromethylbenzene.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Piperazine Attachment: The final step involves the nucleophilic substitution of the ethanone derivative with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the ethanone moiety, potentially leading to dihydroquinoline derivatives or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and trifluoromethyl groups can enhance its binding affinity and specificity, while the piperazine moiety can improve its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin: A fluorescent substrate for oxidoreductases.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A metabolite of Lansoprazole, used as a gastric pump inhibitor.
Uniqueness
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone is unique due to its combination of a quinoline core, methoxy and trifluoromethyl groups, and a piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H20F3N3O2S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H20F3N3O2S/c1-23-5-7-24(8-6-23)17(25)11-27-16-10-14(18(19,20)21)13-4-3-12(26-2)9-15(13)22-16/h3-4,9-10H,5-8,11H2,1-2H3 |
Clave InChI |
PYWHGMWWZAILBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)

![8-ethyl-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12491797.png)

![3-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B12491809.png)
![N-(1-{4-methyl-5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12491811.png)
![2-Methylpropyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12491817.png)
![5-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491831.png)
![5-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491832.png)
![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
![5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide](/img/structure/B12491839.png)
![3-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12491844.png)

![2-[4-(2,3-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12491856.png)
